
2,3-Dimethylpiperazine dihydrochloride
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Overview
Description
2,3-Dimethylpiperazine dihydrochloride (CAS: 106763-33-1) is a piperazine derivative with methyl groups at the 2- and 3-positions of the six-membered ring. Its molecular formula is C₆H₁₆Cl₂N₂, and it has a molecular weight of 187.11 g/mol . This compound is commonly utilized in pharmaceutical synthesis and chemical research due to its structural versatility as a dihydrochloride salt, which enhances solubility and stability in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include the use of high-boiling solvents and specific catalysts to ensure high yields and purity. The compound is then purified and crystallized to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in alkylated or acylated piperazine derivatives .
Scientific Research Applications
2,3-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,3-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Isomers with Varied Methyl Group Positions
Piperazine derivatives with methyl substitutions at different positions exhibit distinct physicochemical and biological properties:
Key Findings :
- Positional isomerism significantly impacts steric effects and solubility. For example, 1,3,3-trimethylpiperazine dihydrochloride’s additional methyl group may reduce solubility compared to the 2,3-dimethyl analog .
- Stereochemistry, as in the (S)-1,3-dimethyl derivative, can enhance selectivity in asymmetric synthesis .
Substituted Piperazine Dihydrochlorides with Aromatic Moieties
Piperazine derivatives with aromatic substituents are critical in medicinal chemistry for receptor targeting:
Key Findings :
- Chlorinated phenyl groups enhance lipophilicity and receptor binding affinity. For example, 2,3-dichlorophenylpiperazine is pivotal in synthesizing antipsychotics like aripiprazole .
- Ether-linked substituents (e.g., phenoxyethyl) improve blood-brain barrier penetration .
Complex Piperazine-Based Pharmaceuticals
High-molecular-weight piperazine derivatives are developed for targeted therapies:
Key Findings :
- Copanlisib’s dihydrochloride salt form improves stability and solubility, critical for intravenous administration .
- Trimethoxybenzyl substituents enhance cardiovascular activity by modulating ion channels .
Properties
CAS No. |
2710280-47-8 |
---|---|
Molecular Formula |
C6H16Cl2N2 |
Molecular Weight |
187.11 g/mol |
IUPAC Name |
2,3-dimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H |
InChI Key |
BYUWKKJYHUTOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCN1)C.Cl.Cl |
Origin of Product |
United States |
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